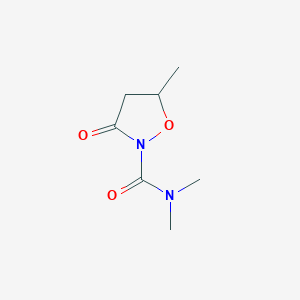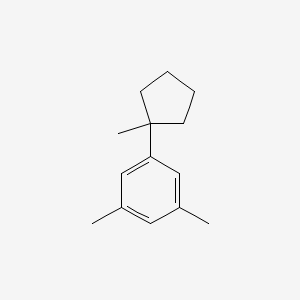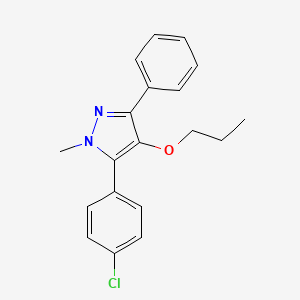
2H-Indol-2-one, 3-amino-1,3-dihydro-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 3-amino-1,3-dihydro-3-phenyl- is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. This compound features an indole core structure with an amino group and a phenyl group, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-amino-1,3-dihydro-3-phenyl- typically involves the reaction of 3-bromooxindoles or (2-oxoindolin-3-yl)triflate with thioacetamides or thiobenzamides . This method is highly modular and allows for the preparation of various derivatives by altering the starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 3-amino-1,3-dihydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of complex molecules with potential biological activities.
Scientific Research Applications
2H-Indol-2-one, 3-amino-1,3-dihydro-3-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3-amino-1,3-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydroindol-2-one
- 2-Indolinone
- Indol-2 (3H)-one
- Oxindole
- 2-Oxindole
- 2-Oxoindoline
Uniqueness
2H-Indol-2-one, 3-amino-1,3-dihydro-3-phenyl- is unique due to the presence of both an amino group and a phenyl group on the indole core. This structural feature enhances its potential for diverse chemical modifications and biological activities, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
62095-29-8 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-amino-3-phenyl-1H-indol-2-one |
InChI |
InChI=1S/C14H12N2O/c15-14(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-13(14)17/h1-9H,15H2,(H,16,17) |
InChI Key |
DJQNKYGTPRQRMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Ethyl-7-methyl-2-oxaspiro[4.4]nonane-1,3-dione](/img/structure/B14536462.png)


![7-Chloro-6-(piperidin-1-yl)bicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B14536474.png)



silane](/img/structure/B14536495.png)
